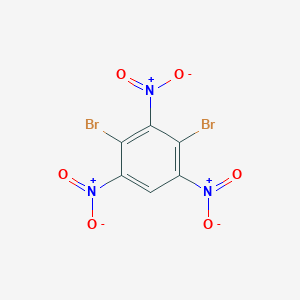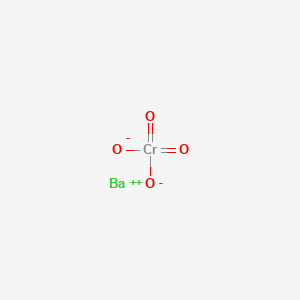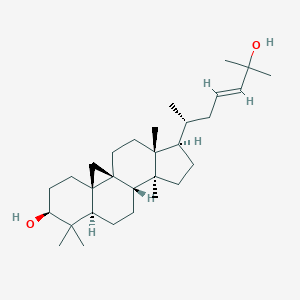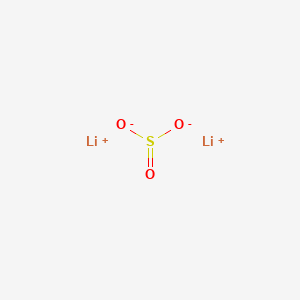
1,3-Dibromo-2,4,6-trinitrobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 1,3-Dibromo-2,4,6-trinitrobenzene and similar compounds typically involves nitration and halogenation reactions. For example, microwave-assisted synthesis using bismuth nitrate pentahydrate as an eco-friendly nitrating agent has been reported for nitroxyethylnitramino-2,4,6-trinitrobenzene derivatives, highlighting innovative approaches to synthesize complex nitroaromatic compounds with high energy materials applications (Badgujar et al., 2008).
Molecular Structure Analysis
The molecular structure of 2,4,6-trinitrobenzene derivatives reveals variations in ring substituents' effects on overall molecular configuration. Studies on the crystal and molecule structure of such derivatives have determined that substituents like CF3, NH2, and COOH can significantly influence the planarity and orientation of the nitro groups relative to the benzene ring, affecting the molecular properties and reactivity (Rheingold et al., 1989).
Chemical Reactions and Properties
The chemical behavior of 1,3-Dibromo-2,4,6-trinitrobenzene can be inferred from reactions involving similar trinitrobenzene compounds. For instance, the synthesis and reactions of 1,3,5-trisubstituted benzene derivatives, involving various nucleophilic substitutions, demonstrate the complexity and versatility of these compounds in organic chemistry (Holst et al., 2011).
Physical Properties Analysis
The physical properties, such as melting points and crystalline structure, of dibromo and trinitrobenzene derivatives, are crucial for understanding their stability and potential applications. Research on dibromobenzenes has shown that molecular symmetry and halogen bonding significantly influence their melting points and structural packing (Dziubek & Katrusiak, 2014).
Applications De Recherche Scientifique
Synthesis and Green Chemistry Applications : A study by Badgujar et al. (2008) demonstrated the synthesis of nitrate esters of 1,3-Dibromo-2,4,6-trinitrobenzene using an eco-friendly approach, highlighting its relevance in green chemistry and potential use in high-energy materials (Badgujar et al., 2008).
Crystallization Kinetics : Liu Ruqin et al. (2018) explored the crystallization kinetics of 2,4,6-triamino-1,3,5-trinitrobenzene, a derivative of 1,3-Dibromo-2,4,6-trinitrobenzene, demonstrating its application in the production of insensitive high energetic materials used in military and civil fields (Liu Ruqin et al., 2018).
Thermal and Explosive Behavior : Research by Agrawal et al. (2000) on 1,3-bis(1,2,4-triazol-3-amino)-2,4,6-trinitrobenzene, a derivative of 1,3-Dibromo-2,4,6-trinitrobenzene, examined its thermal stability and explosive properties, indicating its potential use in safer energetic materials (Agrawal et al., 2000).
Structural and Electronic Factors : A study by Baldridge and Siegel (1993) used computational methods to examine the molecular structure of 1,3,5-triamino-2,4,6-trinitrobenzene and related compounds, providing insights into the structural and electronic factors influencing these molecules (Baldridge & Siegel, 1993).
Energetic Cocrystals : Bennion et al. (2016) developed energetic cocrystals containing 1,3,5-trinitrobenzene and derivatives like 1,3,5-tribromo-2,4,6-trinitrobenzene, demonstrating their high crystallographic densities and insensitivity in impact drop tests, making them suitable for certain high-energy applications (Bennion et al., 2016).
Propriétés
IUPAC Name |
2,4-dibromo-1,3,5-trinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2N3O6/c7-4-2(9(12)13)1-3(10(14)15)5(8)6(4)11(16)17/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTHRTSHMOCVSMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])Br)[N+](=O)[O-])Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407735 | |
| Record name | 1,3-DIBROMO-2,4,6-TRINITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibromo-2,4,6-trinitrobenzene | |
CAS RN |
13506-78-0 | |
| Record name | 1,3-DIBROMO-2,4,6-TRINITROBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80407735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)









